N-[(1E)-3,3-Dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H,7H-indolo[2,3-C]quinolin-1-ylidene]hydroxylamine
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Overview
Description
N-[(1E)-3,3-Dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H,7H-indolo[2,3-C]quinolin-1-ylidene]hydroxylamine is a complex organic compound that belongs to the class of indoloquinolines. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, including increased lipophilicity and metabolic stability. The indoloquinoline core is known for its diverse biological activities, making this compound a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[(1E)-3,3-Dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H,7H-indolo[2,3-C]quinolin-1-ylidene]hydroxylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indoloquinoline Core: This step involves the cyclization of appropriate precursors to form the indoloquinoline skeleton. Reagents such as trifluoromethyl-substituted anilines and aldehydes are often used.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution or through the use of trifluoromethylating agents.
Formation of the Ylidene Group: This involves the reaction of the indoloquinoline intermediate with hydroxylamine derivatives under specific conditions to form the ylidene group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.
Chemical Reactions Analysis
N-[(1E)-3,3-Dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H,7H-indolo[2,3-C]quinolin-1-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced indoloquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various functionalized indoloquinoline derivatives.
Scientific Research Applications
N-[(1E)-3,3-Dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H,7H-indolo[2,3-C]quinolin-1-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound’s stability and reactivity make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1E)-3,3-Dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H,7H-indolo[2,3-C]quinolin-1-ylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-[(1E)-3,3-Dimethyl-6-(trifluoromethyl)-1H,2H,3H,4H,7H-indolo[2,3-C]quinolin-1-ylidene]hydroxylamine can be compared with other similar compounds, such as:
Fluorinated Quinolines: These compounds share the trifluoromethyl group and exhibit similar biological activities, but differ in their core structures and specific properties.
Indoloquinoline Derivatives: These compounds have the same indoloquinoline core but may lack the trifluoromethyl group or have different substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the indoloquinoline core and the trifluoromethyl group, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C18H16F3N3O |
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Molecular Weight |
347.3 g/mol |
IUPAC Name |
(NE)-N-[3,3-dimethyl-6-(trifluoromethyl)-4,7-dihydro-2H-indolo[2,3-c]quinolin-1-ylidene]hydroxylamine |
InChI |
InChI=1S/C18H16F3N3O/c1-17(2)7-11-14(12(8-17)24-25)13-9-5-3-4-6-10(9)22-15(13)16(23-11)18(19,20)21/h3-6,22,25H,7-8H2,1-2H3/b24-12+ |
InChI Key |
RRVHEZVGBROKGV-WYMPLXKRSA-N |
Isomeric SMILES |
CC1(CC2=C(/C(=N/O)/C1)C3=C(C(=N2)C(F)(F)F)NC4=CC=CC=C43)C |
Canonical SMILES |
CC1(CC2=C(C(=NO)C1)C3=C(C(=N2)C(F)(F)F)NC4=CC=CC=C43)C |
Origin of Product |
United States |
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